3-Methylisonicotinamide
Overview
Description
3-Methylisonicotinamide is a chemical compound with the molecular formula C7H8N2O It is a derivative of isonicotinamide, where a methyl group is attached to the third position of the pyridine ring
Mechanism of Action
Target of Action
3-Methylisonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 It’s known that nicotinamide, the parent compound, plays a significant role as a component of the coenzyme nad .
Mode of Action
It’s known that nicotinamide, the parent compound, is involved in the prevention and/or cure of blacktongue and pellagra . It’s also known that a significant number of protein interactions are frequently formed between globular domains and short linear peptide motifs (DMI) .
Biochemical Pathways
It’s known that all components of vitamin b3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These are collectively referred to as NAD(P)(H) and are involved in major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
Pharmacokinetics
It’s known that these properties play a crucial role in drug discovery and chemical safety assessment .
Result of Action
It’s known that environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .
Action Environment
Environmental factors can affect cellular epigenetics and, hence, human health . Epigenetic marks alter the spatial conformation of chromatin to regulate gene expression. Environmental factors with epigenetic effects include behaviors, nutrition, and chemicals and industrial pollutants . Therefore, these factors could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Cellular Effects
It is known that high-level NAM alters cellular methyl metabolism and affects methylation of DNA and proteins, leading to changes in cellular transcriptome and proteome
Molecular Mechanism
It is known that NAM by itself inhibits poly (ADP-ribose) polymerases (PARPs), which protect genome integrity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisonicotinamide typically involves the methylation of isonicotinamide. One common method is the reaction of isonicotinamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 3-Methylisonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or other substituents on the pyridine ring are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Methylisonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Isonicotinamide: The parent compound, which lacks the methyl group at the third position.
Nicotinamide: An isomer with the carboxamide group in the third position instead of the fourth.
N-Methylnicotinamide: A related compound with a methyl group on the nitrogen atom of the carboxamide group.
Uniqueness: 3-Methylisonicotinamide is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in its interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
3-methylpyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-4-9-3-2-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDMUIQZTHZWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376256 | |
Record name | 3-methylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251101-36-7 | |
Record name | 3-methylpyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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